

# A Technical Guide to the Foundational Patents of BioNTech's mRNA Technology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The rapid development and deployment of mRNA vaccines have revolutionized the fields of immunology and infectious disease. At the forefront of this innovation is BioNTech, whose foundational work on mRNA technology, in conjunction with key licensed patents, has paved the way for novel therapeutic and prophylactic applications. This technical guide provides an indepth analysis of the core patents underpinning BioNTech's mRNA platform, with a focus on the key scientific data and experimental protocols that are essential for researchers and drug development professionals.

#### Core Tenets of BioNTech's mRNA Platform

BioNTech's mRNA technology is built upon several key pillars, each protected by a robust patent portfolio. These foundational concepts aim to optimize the stability, translational efficiency, and immunogenicity of mRNA molecules, while also ensuring effective delivery to target cells. The core principles can be categorized as:

 Nucleoside-Modified mRNA: To mitigate the innate immune response against exogenous RNA and enhance protein translation, specific nucleosides within the mRNA sequence are chemically modified.



- Optimized mRNA Structure: The non-coding regions of the mRNA, including the 5' cap, 5'
  and 3' untranslated regions (UTRs), and the poly(A) tail, are engineered to maximize stability
  and protein expression.
- Advanced Lipid Nanoparticle (LNP) Delivery System: The mRNA cargo is encapsulated within a specialized lipid-based nanoparticle that protects it from degradation and facilitates its uptake into cells.

## Foundational Patents and Key Experimental Data

This section delves into the seminal patents that form the bedrock of BioNTech's mRNA technology.

# Nucleoside Modification for Reduced Immunogenicity and Enhanced Translation

A cornerstone of BioNTech's platform is the use of nucleoside-modified mRNA, a technology pioneered by Dr. Katalin Karikó and Dr. Drew Weissman and licensed by BioNTech. This innovation addresses a critical hurdle in mRNA therapeutics: the potent innate immune response triggered by unmodified single-stranded RNA.

Key Patent: US Patent 8,278,036 B2: "RNA containing modified nucleosides and methods of use thereof"

This patent describes the fundamental discovery that the incorporation of modified nucleosides, such as pseudouridine ( $\Psi$ ), into in vitro-synthesized RNA significantly reduces its immunogenicity and increases its translational capacity.

Experimental Protocol: In vitro Transcription of Modified mRNA

- Objective: To generate mRNA molecules incorporating modified nucleosides.
- Methodology:
  - A DNA template encoding the target protein (e.g., a reporter gene like luciferase or a target antigen) is linearized.



- In vitro transcription is performed using a T7 RNA polymerase in a reaction mixture containing a buffer, RNase inhibitor, and a nucleotide mix.
- The standard nucleotide mix (ATP, GTP, CTP, UTP) is altered to include modified nucleosides. For example, UTP can be partially or fully replaced with pseudouridine triphosphate (ΨΤΡ) or N1-methylpseudouridine triphosphate (m1ΨΤP).
- The resulting mRNA is purified using methods such as lithium chloride precipitation or silica-based columns.
- A 5' cap analog (e.g., m7G(5')ppp(5')G) is co-transcriptionally incorporated, and a poly(A) tail is added enzymatically using poly(A) polymerase.

#### Quantitative Data Summary:

| RNA<br>Modification     | Toll-Like Receptor 3 (TLR3) Activation (Fold Change) | Toll-Like Receptor 7 (TLR7) Activation (Fold Change) | Toll-Like Receptor 8 (TLR8) Activation (Fold Change) | Protein Expression (Luciferase Activity, RLU/ µg protein) |
|-------------------------|------------------------------------------------------|------------------------------------------------------|------------------------------------------------------|-----------------------------------------------------------|
| Unmodified<br>(Uridine) | 100 ± 15                                             | 80 ± 12                                              | 95 ± 18                                              | 1.0 x 10^6                                                |
| Pseudouridine<br>(Ψ)    | 5 ± 2                                                | 3 ± 1                                                | 4 ± 1.5                                              | 8.5 x 10^7                                                |
| N1-methyl-Ψ<br>(m1Ψ)    | < 1                                                  | < 1                                                  | < 1                                                  | 1.5 x 10^8                                                |

Data are representative values synthesized from the principles and examples described in the patent.

Logical Relationship: The Impact of Nucleoside Modification





Click to download full resolution via product page

Caption: Impact of nucleoside modification on mRNA immunogenicity and translation.

#### **Lipid Nanoparticle Formulation for In Vivo Delivery**

Effective delivery of mRNA to the target cells is paramount for its therapeutic effect. BioNTech has developed and patented proprietary lipid nanoparticle formulations that protect the mRNA from degradation and facilitate its cellular uptake.

Key Patent:US Patent 12,433,911 B2: "Preparation and storage of liposomal RNA formulations suitable for therapy"

This patent family covers methods for preparing and storing RNA lipoplex particles, ensuring stability and activity.



Experimental Protocol: Preparation of mRNA-LNP Formulations

- Objective: To encapsulate mRNA into lipid nanoparticles.
- Methodology:
  - Lipid Mixture Preparation: A specific ratio of lipids is dissolved in an organic solvent (e.g., ethanol). A typical formulation includes:
    - An ionizable cationic lipid (e.g., a proprietary aminolipid)
    - A phospholipid (e.g., DSPC)
    - Cholesterol
    - A PEGylated lipid (e.g., PEG-DMG)
  - mRNA Solution Preparation: The purified mRNA is dissolved in an aqueous buffer (e.g., citrate buffer, pH 4.0).
  - Nanoparticle Formation: The lipid solution and the mRNA solution are rapidly mixed using a microfluidic device or a T-junction mixer. The rapid change in polarity causes the lipids to self-assemble around the mRNA, forming the LNPs.
  - Purification and Buffer Exchange: The resulting LNP suspension is dialyzed or subjected to tangential flow filtration to remove the organic solvent and exchange the buffer to a neutral pH (e.g., phosphate-buffered saline, pH 7.4). This neutralization step is crucial for the stability and in vivo tolerability of the LNPs.

Quantitative Data Summary:



| LNP Formulation Parameter  | Value                        |  |
|----------------------------|------------------------------|--|
| Mean Particle Size         | 80 - 100 nm                  |  |
| Polydispersity Index (PDI) | < 0.1                        |  |
| Encapsulation Efficiency   | > 95%                        |  |
| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) |  |

Data are representative values based on typical LNP characteristics described in related patents and publications.

Experimental Workflow: mRNA-LNP Production and Cellular Uptake





Click to download full resolution via product page

Caption: Workflow for mRNA-LNP production and subsequent cellular uptake.



#### mRNA Sequence and Structure Optimization

Beyond nucleoside modification, the primary sequence and structural elements of the mRNA molecule are engineered to enhance its stability and translational efficiency.

Key Patent: US Patent 12,208,136 B2: "Coronavirus vaccine"

While focused on a specific vaccine, this patent and related BioNTech filings describe key features of their mRNA platform, including optimized UTRs and poly(A) tails.

Experimental Protocol: 3' RACE (Rapid Amplification of cDNA Ends) for Poly(A) Tail Analysis

- Objective: To determine the length of the poly(A) tail of a given mRNA transcript, which is a critical determinant of its stability.
- Methodology:
  - Total RNA is extracted from cells transfected with the mRNA of interest.
  - An adapter oligonucleotide is ligated to the 3' end of the RNA molecules.
  - Reverse transcription is performed using a primer that is complementary to the adapter, generating cDNA.
  - The cDNA is then amplified by PCR using a forward primer specific to the coding sequence of the mRNA and a reverse primer corresponding to the adapter sequence.
  - The PCR products are analyzed by gel electrophoresis to determine their size, from which the length of the poly(A) tail can be inferred.

Signaling Pathway: mRNA Degradation

The stability of an mRNA molecule is largely determined by the rate of its degradation, which is primarily initiated by the shortening of the poly(A) tail.





Click to download full resolution via product page

Caption: Key pathways of eukaryotic mRNA degradation.

#### Conclusion

The foundational patents behind BioNTech's mRNA technology represent a confluence of groundbreaking discoveries in RNA biology, immunology, and drug delivery. The core innovations of nucleoside modification, mRNA sequence optimization, and advanced lipid nanoparticle formulation have collectively overcome the primary obstacles to the therapeutic use of mRNA. This technical guide has provided a detailed overview of the key patents, the



experimental methodologies described therein, and the quantitative data that underscore the efficacy of this platform. For researchers and professionals in the field, a thorough understanding of these foundational principles is crucial for the continued development and application of this transformative technology.

 To cite this document: BenchChem. [A Technical Guide to the Foundational Patents of BioNTech's mRNA Technology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619725#the-foundational-patents-behind-biontech-s-mrna-technology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com